molecular formula C13H8F3NO B12568900 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde CAS No. 263349-08-2

3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde

Katalognummer: B12568900
CAS-Nummer: 263349-08-2
Molekulargewicht: 251.20 g/mol
InChI-Schlüssel: HQJAUILKVDWKFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde is an organic compound with the molecular formula C13H8F3NO. It is a benzaldehyde derivative where the benzene ring is substituted with a trifluoromethyl group and a pyridinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde typically involves the reaction of 3-(trifluoromethyl)pyridine with benzaldehyde under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzaldehyde reacts with 3-(trifluoromethyl)pyridine in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)pyridin-2-YL)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s electron-withdrawing capability, increasing its reactivity in certain chemical reactions. Additionally, the trifluoromethyl group can improve the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Eigenschaften

CAS-Nummer

263349-08-2

Molekularformel

C13H8F3NO

Molekulargewicht

251.20 g/mol

IUPAC-Name

3-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-2-6-17-12(11)10-4-1-3-9(7-10)8-18/h1-8H

InChI-Schlüssel

HQJAUILKVDWKFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(F)(F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.